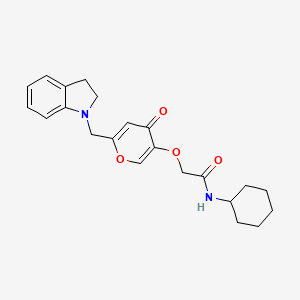
1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidinone derivatives has been explored in various studies. In one approach, 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one was prepared through Betti’s condensation reaction, involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia. This intermediate was then treated with chloroacetic acid and POCl3 in the presence of triethylamine to yield azetidinone analogues. The structures of these compounds were confirmed using IR and 1H-NMR spectroscopy and elemental analysis . Another study reported the synthesis of azetidin-2-one containing pyrazoline derivatives by reacting 3-chloro-1-{4-[3-(Substituted phenyl)prop-2enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate, with the compounds characterized by IR, 1H NMR spectroscopy, and microanalysis .
Molecular Structure Analysis
The molecular structures of the synthesized azetidinone derivatives were elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H-NMR) were the primary methods used to confirm the structures of the synthesized compounds. These techniques allowed for the identification of functional groups and the confirmation of the molecular framework of the azetidinone derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are multi-step processes that include condensation reactions, such as Betti’s condensation, and subsequent reactions with chloroacetic acid and POCl3 or hydrazine hydrate. These reactions lead to the formation of azetidinone rings, which are central to the compounds' potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are closely related to their molecular structure and the presence of various substituents on the azetidinone ring. The studies provided do not detail the specific physical properties such as melting points, solubility, or stability; however, the chemical properties can be inferred from the molecular structure and the presence of reactive functional groups that may interact with biological targets . The lack of antibacterial activity in some analogues, such as the N-(1H-tetrazol-5-yl) azetidin-2-one and its methyl and trifluoromethyl analogues, suggests that the presence or absence of certain substituents can significantly impact the biological activity of these compounds .
Antibacterial Evaluation
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Bioactivity of Pyrazole Derivatives
Researchers have developed a methodology for synthesizing various pyrazole derivatives, including those related to 1-(Azetidin-3-yl)pyrazol-3-amine. These compounds were characterized using spectroscopic techniques and crystallography, revealing their potential bioactivity against breast cancer and microbial infections (A. Titi et al., 2020).
Antimicrobial and Antibacterial Potential
Microwave-Assisted Synthesis of Pyrazole Heterocyclics
A study detailed the creation of pyrazole heterocyclic compounds via microwave irradiation, highlighting their insecticidal and antibacterial properties. This method represents a rapid synthesis approach, potentially applicable to creating compounds with similar backbones (P. P. Deohate et al., 2020).
Nitration and Heterocyclization
Nitration of Azolo[1,5-a]pyrimidin-7-amines
Research into the nitration of certain pyrazole compounds has led to the discovery of new azolo[1,5-a]pteridines and azolo[5,1-b]purines, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (D. Gazizov et al., 2020).
Antibacterial Evaluation of Azetidinone Derivatives
Antibacterial Properties of Azetidinone Derivatives
A study investigated azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one for their antibacterial activities. This research highlights the potential of azetidinone derivatives in combating bacterial infections (Himani N. Chopde et al., 2012).
Novel Heterocyclic Amino Acid Derivatives
Synthesis of Azetidine and Oxetane Amino Acid Derivatives
Recent advancements have been made in synthesizing heterocyclic amino acid derivatives featuring azetidine and oxetane rings. Such compounds could have implications in medicinal chemistry and drug development (Emilis Gudelis et al., 2023).
Trifluoroacetic Acid in Synthesis
Trifluoroacetic Acid Reactions for Synthesis
Research into the reactions of trifluoroacetic acid lactone and hexafluorodehydroacetic acid with amines has led to the synthesis of various trifluoromethylated compounds. These findings demonstrate the utility of trifluoroacetic acid in synthesizing fluorinated compounds (V. V. Fedin et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKJCTSFAJQPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC(=N2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrazol-3-amine;2,2,2-trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)


![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)




![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)